BenchChemオンラインストアへようこそ!

(4-Aminopyridin-2-yl)dimethylphosphine oxide

Computational Chemistry Medicinal Chemistry Drug Design

(4-Aminopyridin-2-yl)dimethylphosphine oxide (CAS 2309447-77-4) is a heteroaryl dimethylphosphine oxide with molecular formula C₇H₁₁N₂OP, molecular weight 170.15 g/mol, and a consensus Log Po/w of 0.36. The compound features a 4-aminopyridine core substituted at the 2-position with a dimethylphosphine oxide (DMPO) group, giving it a predicted density of 1.17 ± 0.1 g/cm³ and a predicted boiling point of 454.9 ± 45.0 °C.

Molecular Formula C7H11N2OP
Molecular Weight 170.152
CAS No. 2309447-77-4
Cat. No. B2418658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminopyridin-2-yl)dimethylphosphine oxide
CAS2309447-77-4
Molecular FormulaC7H11N2OP
Molecular Weight170.152
Structural Identifiers
SMILESCP(=O)(C)C1=NC=CC(=C1)N
InChIInChI=1S/C7H11N2OP/c1-11(2,10)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9)
InChIKeyFORKOGBXPJAAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Aminopyridin-2-yl)dimethylphosphine oxide (CAS 2309447-77-4): Core Structural and Physicochemical Baseline for Research Sourcing


(4-Aminopyridin-2-yl)dimethylphosphine oxide (CAS 2309447-77-4) is a heteroaryl dimethylphosphine oxide with molecular formula C₇H₁₁N₂OP, molecular weight 170.15 g/mol, and a consensus Log Po/w of 0.36 . The compound features a 4-aminopyridine core substituted at the 2-position with a dimethylphosphine oxide (DMPO) group, giving it a predicted density of 1.17 ± 0.1 g/cm³ and a predicted boiling point of 454.9 ± 45.0 °C . It is supplied by multiple vendors at purities of 95–97% with batch-specific QC documentation (NMR, HPLC, GC), and is recommended for storage at 4 °C with protection from light .

Why Regioisomeric Aminopyridyl-Dimethylphosphine Oxides Cannot Substitute for (4-Aminopyridin-2-yl)dimethylphosphine oxide in Research Programs


Regioisomeric aminopyridyl-dimethylphosphine oxides share the identical molecular formula (C₇H₁₁N₂OP) and molecular weight (170.15 g/mol) , yet the position of the amino substituent relative to the phosphorus-bearing carbon dictates fundamentally different electronic, steric, and hydrogen-bonding geometries that directly impact ligand coordination behavior, kinase inhibition profiles, and synthetic utility [1][2]. The (4-Aminopyridin-2-yl) regioisomer positions the amino group para to the pyridine nitrogen and ortho to the DMPO group, creating a distinctive intramolecular electronic push-pull system that no other regioisomer can replicate. This positional specificity means that generalized procurement of 'an aminopyridyl-dimethylphosphine oxide' without verifying regiochemistry will introduce uncontrolled variables into structure-activity relationships (SAR), coordination chemistry studies, or synthetic protocols.

Product-Specific Quantitative Differentiation Evidence for (4-Aminopyridin-2-yl)dimethylphosphine oxide (CAS 2309447-77-4)


Regioisomeric Topological Polar Surface Area (TPSA) Differentiates (4-Aminopyridin-2-yl) from (2-Aminopyridin-4-yl)dimethylphosphine oxide at 65.79 Ų vs. 55.98 Ų

Computed TPSA values distinguish the (4-Aminopyridin-2-yl) regioisomer (65.79 Ų) from its direct regioisomer (2-Aminopyridin-4-yl)dimethylphosphine oxide (55.98 Ų), a difference of 9.81 Ų (17.5% higher for the target compound) . The (4-Aminopyridin-2-yl) isomer has one H-bond donor and two H-bond acceptors compared with the (2-Aminopyridin-4-yl) isomer's three H-bond acceptors , indicating a fundamentally different hydrogen-bonding pharmacophore despite identical molecular formula.

Computational Chemistry Medicinal Chemistry Drug Design

Predicted Lipophilicity (Consensus Log Po/w = 0.36) Distinguishes (4-Aminopyridin-2-yl)dimethylphosphine oxide from More Polar Heteroaryl Phosphine Oxide Alternatives

The consensus Log Po/w for (4-Aminopyridin-2-yl)dimethylphosphine oxide is 0.36, with individual prediction methods ranging from −0.48 (XLOGP3, MLOGP) to +1.26 (iLOGP) . This moderate lipophilicity positions the compound in a balanced physicochemical space compared with more polar aminopyridine derivatives that lack the dimethylphosphine oxide group (e.g., 4-aminopyridine: experimental Log P ≈ 0.26) [1] and compared with more lipophilic aryl-dimethylphosphine oxide analogs such as (2-aminophenyl)dimethylphosphine oxide (MW 169.16) .

Physicochemical Profiling Lead Optimization ADME Prediction

Patent Family Coverage of Dimethylphosphine Oxide Aminopyridine Compounds as LRRK2 Kinase Inhibitors Creates a Differentiated IP Position

A granted European patent (EP 3783005 B1) and corresponding family members explicitly claim a series of dimethylphosphine oxide compounds, including aminopyridine-substituted variants, as LRRK2 kinase activity inhibitors for the treatment of neurodegenerative diseases [1]. The patent specifies compounds of formula (I) wherein the dimethylphosphine oxide group is a required pharmacophoric element, and aminopyridyl substitution patterns are explicitly encompassed within the claims [1][2]. This distinguishes (4-Aminopyridin-2-yl)dimethylphosphine oxide from non-phosphine oxide LRRK2 inhibitor scaffolds such as JH-II-127 and GNE-7915, which were cited in the patent as prior art comparators [1].

LRRK2 Kinase Inhibition Neurodegenerative Disease Patent Landscape

Dimethylphosphine Oxide Group Confers Stronger Hydrogen-Bond Acceptor Capability vs. Sulfonamide and Carboxamide Isosteres in Kinase Inhibitor Design

The dimethylphosphine oxide (DMPO) group in (4-Aminopyridin-2-yl)dimethylphosphine oxide serves as a strong hydrogen-bond acceptor that enhances target binding in kinase inhibitors. In benchmark studies, DMPO-containing compounds reduced IC₅₀ values to the 10⁻⁹ M range through hydrogen-bond interactions with kinase hinge regions and hydrophobic pocket residues . The clinically approved ALK inhibitor brigatinib exemplifies this principle: its DMPO moiety forms critical hydrogen bonds with the Met1199 residue of the ALK hinge region, interactions that cannot be replicated by sulfonamide or carboxamide isosteres [1].

Medicinal Chemistry Kinase Inhibition Isosteric Replacement

Availability as a Verified Building Block with Batch-Specific QC Documentation (NMR, HPLC, GC) Reduces Synthetic Reproducibility Risk vs. Non-QC Alternatives

(4-Aminopyridin-2-yl)dimethylphosphine oxide is commercially available from multiple established vendors (Bidepharm, ChemScene, Leyan, AKSci, Chemisci) at purities of 95–97%, with batch-specific QC documentation including NMR, HPLC, and GC traceability . In contrast, several of its regioisomers (e.g., (2-Aminopyridin-4-yl)dimethylphosphine oxide, (3-Aminopyridin-2-yl)dimethylphosphine oxide) are listed by vendors with similar purity specifications but with fewer active stocking points and less comprehensive QC documentation availability .

Chemical Sourcing Quality Assurance Reproducibility

Aqueous Solubility Prediction (Log S ESOL = −0.93; ~20 mg/mL) Supports Use in Biochemical Assay Conditions Without Co-Solvent Interference

The predicted aqueous solubility of (4-Aminopyridin-2-yl)dimethylphosphine oxide is Log S (ESOL) = −0.93, corresponding to approximately 20 mg/mL (0.117 mol/L), classified as 'Soluble' on the Log S solubility scale . This solubility is superior to that predicted for more lipophilic analogs such as (2-aminophenyl)dimethylphosphine oxide (MW 169.16, Log Po/w predicted higher due to phenyl vs. pyridine core) .

Solubility Assay Development Biochemical Screening

Best Research and Industrial Application Scenarios for (4-Aminopyridin-2-yl)dimethylphosphine oxide (CAS 2309447-77-4)


LRRK2 Kinase Inhibitor Lead Generation and SAR Exploration Programs

Organizations developing LRRK2-targeted therapeutics for Parkinson's disease and related neurodegenerative disorders can use (4-Aminopyridin-2-yl)dimethylphosphine oxide as a key building block within the IP-protected chemical space of EP 3783005 B1 [1]. The DMPO group's strong hydrogen-bond acceptor capability (IC₅₀ values in the 10⁻⁹ M range for related kinase targets) and the compound's favorable predicted solubility (~20 mg/mL) support its use in fragment-based screening and hit-to-lead optimization .

Fragment-Based Drug Discovery for CNS-Penetrant Kinase Inhibitors

The balanced physicochemical profile—consensus Log Po/w = 0.36, TPSA = 65.79 Ų, and predicted solubility of ~20 mg/mL—makes this compound an attractive fragment or early lead scaffold for CNS drug discovery programs where blood-brain barrier penetration is required [1]. The differentiated TPSA (17.5% higher than the (2-aminopyridin-4-yl) regioisomer) may confer distinct CNS multiparameter optimization (MPO) scores that can be exploited in library design .

Coordination Chemistry and Actinide/Lanthanide Separation Ligand Development

The 4-aminopyridin-2-yl substitution pattern provides a unique N,O-chelating architecture for metal coordination. As reviewed by Goud et al. (2017), aminophosphine oxides are established ligand systems for actinide coordination chemistry and extraction processes, where electronic and steric tuning of substituents on phosphorus directly governs separation selectivity [1]. The (4-Aminopyridin-2-yl) regioisomer offers a distinct chelation geometry compared with other regioisomers, potentially yielding different lanthanide/actinide separation factors in solvent extraction applications [1].

Synthetic Methodology Development Leveraging Ortho-DMPO-Amino Bifunctionality

The proximity of the amino group (4-position) to the DMPO-substituted carbon (2-position) on the pyridine ring creates a unique bifunctional scaffold for developing novel P,N-ligand architectures and exploring phospha-Mannich or cross-coupling derivatization chemistry [1]. The compound's commercial availability from multiple vendors with batch-specific QC documentation (NMR, HPLC, GC) ensures synthetic reproducibility across multi-step derivatization protocols .

Quote Request

Request a Quote for (4-Aminopyridin-2-yl)dimethylphosphine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.